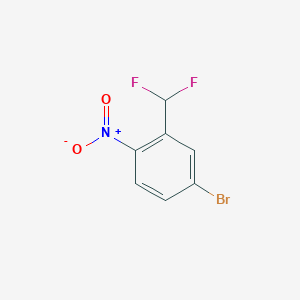

4-Bromo-2-(difluoromethyl)-1-nitrobenzene

Descripción

BenchChem offers high-quality 4-Bromo-2-(difluoromethyl)-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(difluoromethyl)-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H4BrF2NO2 |

|---|---|

Peso molecular |

252.01 g/mol |

Nombre IUPAC |

4-bromo-2-(difluoromethyl)-1-nitrobenzene |

InChI |

InChI=1S/C7H4BrF2NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H |

Clave InChI |

URUDZZHALBNCAP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)C(F)F)[N+](=O)[O-] |

Origen del producto |

United States |

An In-depth Technical Guide to 4-Bromo-2-(difluoromethyl)-1-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene (CAS 1261849-54-0), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. Although a relatively niche molecule, its structural motifs—a brominated and nitrated phenyl ring substituted with a difluoromethyl group—offer a unique combination of reactivity and physicochemical properties. This document will delve into its proposed synthesis, predicted chemical and physical characteristics, and potential applications, drawing upon established principles of organic chemistry and the known influence of its constituent functional groups. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a discussion of its role as a versatile building block in the development of novel chemical entities.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery and materials science.[1] Fluorine-containing functional groups can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has garnered considerable interest. It serves as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[3][4][5] The presence of a difluoromethyl group can enhance membrane permeability and metabolic stability while also having the capacity to form weak hydrogen bonds, thereby influencing the biological profile of the parent compound.[6]

4-Bromo-2-(difluoromethyl)-1-nitrobenzene presents itself as a trifunctional scaffold. The nitro group can be readily reduced to an amine, providing a handle for further derivatization. The bromine atom is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents. The difluoromethyl group, with its unique electronic and steric properties, imparts favorable characteristics for drug design. This guide will explore the synergistic interplay of these functional groups and highlight the potential of this molecule as a key intermediate in synthetic chemistry.

Physicochemical Properties

While experimental data for 4-Bromo-2-(difluoromethyl)-1-nitrobenzene is not widely available, its properties can be predicted based on the contributions of its individual functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H4BrF2NO2 | Based on its chemical structure. |

| Molecular Weight | 252.01 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | Likely a solid at room temperature | Many substituted nitrobenzenes are solids. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and poorly soluble in water. | The presence of the aromatic ring and bromine atom suggests nonpolar character, while the nitro and difluoromethyl groups add some polarity. |

| Lipophilicity (LogP) | Moderately lipophilic | The difluoromethyl group is known to increase lipophilicity.[2] |

| Electronic Properties | The nitro and difluoromethyl groups are both electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. | The strong electron-withdrawing nature of these groups is well-documented.[7] |

Synthesis of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

A direct, documented synthesis for 4-Bromo-2-(difluoromethyl)-1-nitrobenzene is not readily found in the literature. However, a plausible multi-step synthetic route can be proposed based on established organic transformations. The following workflow outlines a logical pathway starting from a commercially available precursor.

Caption: Proposed synthetic workflow for 4-Bromo-2-(difluoromethyl)-1-nitrobenzene.

Detailed Experimental Protocol: A Proposed Synthesis

Step 1: Iodination of 1-Bromo-4-nitrobenzene

This step introduces an iodine atom at the ortho position to the nitro group, which will serve as a handle for the subsequent difluoromethylation.

-

Materials: 1-Bromo-4-nitrobenzene, Iodine (I₂), Sulfuric acid (H₂SO₄), Dichloromethane (DCM), Sodium thiosulfate solution.

-

Procedure:

-

To a stirred solution of 1-Bromo-4-nitrobenzene in a suitable solvent like dichloromethane, add concentrated sulfuric acid at 0 °C.

-

Add iodine in portions, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-Bromo-1-nitro-2-iodobenzene.

-

Step 2: Copper-Catalyzed Difluoromethylation

This key step introduces the difluoromethyl group via a cross-coupling reaction.

-

Materials: 4-Bromo-1-nitro-2-iodobenzene, (Difluoromethyl)trimethylsilane (TMSCF₂H), Copper(I) iodide (CuI), Potassium fluoride (KF), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-1-nitro-2-iodobenzene, CuI, and KF.

-

Add anhydrous DMF via syringe.

-

Add (Difluoromethyl)trimethylsilane (TMSCF₂H) dropwise to the stirred suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with aqueous ammonia solution and stir for 30 minutes.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-Bromo-2-(difluoromethyl)-1-nitrobenzene.

-

Reactivity and Potential Transformations

The trifunctional nature of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene makes it a versatile intermediate for the synthesis of more complex molecules.

Caption: Potential reaction pathways for 4-Bromo-2-(difluoromethyl)-1-nitrobenzene.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an aniline, which is a cornerstone transformation in the synthesis of many pharmaceuticals and fine chemicals.

-

Typical Reagents:

-

Catalytic Hydrogenation: H₂, Pd/C, PtO₂. This method is clean and efficient but may not be suitable for substrates with other reducible functional groups.

-

Metal-Acid Systems: Fe/HCl, SnCl₂/HCl. These are classic and robust methods.

-

Transfer Hydrogenation: Formic acid, ammonium formate with a catalyst. This offers a milder alternative.[8]

-

Selective Reducing Agents: Sodium borohydride in the presence of a transition metal catalyst can offer chemoselectivity.[9][10]

-

Protocol 1: Reduction of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene to 4-Bromo-2-(difluoromethyl)aniline

-

Materials: 4-Bromo-2-(difluoromethyl)-1-nitrobenzene, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol (EtOH), Ethyl acetate (EtOAc), Sodium bicarbonate solution.

-

Procedure:

-

Suspend 4-Bromo-2-(difluoromethyl)-1-nitrobenzene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Maintain reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Bromo-2-(difluoromethyl)aniline.

-

Cross-Coupling Reactions at the Bromine Position

The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[11]

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl amines.

Protocol 2: Suzuki Coupling of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

-

Materials: 4-Bromo-2-(difluoromethyl)-1-nitrobenzene, Arylboronic acid, Pd(PPh₃)₄, Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

To a flask, add 4-Bromo-2-(difluoromethyl)-1-nitrobenzene, the desired arylboronic acid, and Pd(PPh₃)₄.

-

Add a mixture of toluene, ethanol, and an aqueous solution of sodium carbonate.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction to 80-90 °C and stir for 6-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene and its derivatives make them attractive scaffolds for medicinal chemistry programs.

-

Bioisosterism: The difluoromethyl group can act as a bioisostere for hydroxyl and thiol groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates.[2][5]

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The ability to functionalize this molecule at both the bromine and the eventual amine positions allows for the exploration of diverse chemical space to target the ATP-binding site of kinases.

-

CNS Agents: The moderate lipophilicity imparted by the difluoromethyl group can be advantageous for designing molecules that can cross the blood-brain barrier.[6]

-

Antiviral and Anti-inflammatory Agents: The introduction of fluorinated groups is a common strategy in the development of antiviral and anti-inflammatory drugs.[6]

Safety and Handling

While a specific safety data sheet (SDS) for 4-Bromo-2-(difluoromethyl)-1-nitrobenzene is not available, precautions should be taken based on the hazards associated with structurally similar compounds, such as bromonitrobenzenes.[12][13]

-

General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

4-Bromo-2-(difluoromethyl)-1-nitrobenzene is a promising, albeit understudied, chemical entity. Its trifunctional nature provides a versatile platform for the synthesis of a wide array of complex organic molecules. The strategic placement of a reducible nitro group, a cross-coupling-amenable bromine atom, and a property-modulating difluoromethyl group makes it a valuable building block for researchers in drug discovery and materials science. The proposed synthetic routes and derivatization protocols outlined in this guide offer a practical framework for the exploration and utilization of this compound in the pursuit of novel chemical innovation.

References

- Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

- Ni, C., & Hu, J. (2017). Difluoroalkyl ethers in materials and pharmaceutical research, and methods for their preparation. Tetrahedron Letters, 58(36), 3463-3473.

- Zhang, Y., Zhou, Y., & Ma, D. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions.

- Lerner, C., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.

- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- Wang, L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules, 27(24), 8886.

- Sera, M., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.

- Alfa Chemistry. (n.d.). Difluoromethyl. Alfa Chemistry.

- Fier, P. S., & Hartwig, J. F. (n.d.).

- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar.

- Carboni, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7133-7177.

- Novachem. (2024).

- Zafrani, Y., et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 62(17), 7843-7859.

- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.

- BOC Sciences. (n.d.).

- Echemi. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.

- Verhoog, S., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging.

- Kumawat, S., Bhatt, T., & Natte, K. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.

- Frisch, A. C., & Beller, M. (2010). Structure-reactivity relationships in negishi cross-coupling reactions.

- BenchChem. (2025).

- Innovative Developments in the field of Difluoromethyl

- Fisher Scientific. (2014).

- Tlili, A., & Billard, T. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.

- Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.

- Li, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.

- Fluorochem. (2024). 1-bromo-2-(dibromomethyl)

- Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 6(3), 223-227.

- Combi-Blocks. (2023).

- Stratakis, M., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- Sigma-Aldrich. (2025).

- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.

- Kumawat, S., Bhatt, T., & Natte, K. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry.

- Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(6), 539-550.

- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum. ChemicalBook.

- Wang, A., & Li, Y. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts.

- PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. PubChem.

- Jasiński, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816.

- ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic...

- PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. PubChem.

- Zeng, Z., et al. (2025). Experimental and computational journey on transition-metal-catalyzed C–H functionalization with fluorinated π-systems.

- Bacon, R. G. R., & Hill, H. A. O. (1964). Kinetics and mechanism of the copper(I)-induced homogeneous Ullmann coupling of o-bromonitrobenzene. Journal of the American Chemical Society, 86(24), 5631-5632.

- Daugulis, O., & Zaitsev, V. G. (2005). Direct transition metal-catalyzed functionalization of heteroaromatic compounds.

- Sharp-Bucknall, L., & Ma, T. (n.d.). Supplementary Information for Electrophilic Activation of Molecular Bromine Mediated by I(III). The Royal Society of Chemistry.

- Doubleday, W. W. (2005). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. Organic Letters, 7(20), 4341-4344.

- Durham e-Theses. (2024). Dichloromethylation of Nitrobenzene Derivatives via Vicarious Nucleophilic Substitution of Hydrogen with Trichloromethyl Carbanions in Flow. Durham University.

- Quora. (2022).

- Grimm, J. B., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Organic & Biomolecular Chemistry, 13(42), 10562-10571.

- International Journal of Research and Theoretical Information. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. ijrti.org.

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. d-nb.info [d-nb.info]

- 10. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. dl.novachem.com.au [dl.novachem.com.au]

- 13. fishersci.com [fishersci.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. combi-blocks.com [combi-blocks.com]

chemical structure of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

This guide details the chemical structure, synthesis, and reactivity profile of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene , a specialized fluorinated intermediate used in high-value medicinal chemistry programs.

Executive Summary

4-Bromo-2-(difluoromethyl)-1-nitrobenzene (CAS 1261849-54-0 ) is a tri-functionalized aromatic scaffold.[1] It serves as a critical "divergent intermediate" in drug discovery, offering three distinct vectors for chemical elaboration:

-

The Nitro Group (

): A latent amine precursor for heterocycle formation (e.g., indoles, quinolines). -

The Bromine Atom (

): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). -

The Difluoromethyl Group (

): A lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl (

This guide provides a validated technical framework for synthesizing, handling, and utilizing this molecule in lead optimization.

Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-Bromo-2-(difluoromethyl)-1-nitrobenzene |

| CAS Number | 1261849-54-0 |

| Molecular Formula | |

| Molecular Weight | 252.01 g/mol |

| SMILES | c1(cc(ccc1=O)C(F)F)Br |

| InChI Key | InChI=1S/C7H4BrF2NO2/c8-4-1-2-7(11(12)13)5(3-4)6(9)10/h1-3,6H |

Structural Analysis

The molecule features a 1,2,4-substitution pattern. The steric pressure between the nitro group (C1) and the difluoromethyl group (C2) forces the nitro group to rotate slightly out of planarity, potentially modulating its electronic withdrawing power.

-

Electronic Character: The ring is highly electron-deficient due to the synergistic withdrawing effects of

(resonance/induction) and -

Lipophilicity: The

group increases

Validated Synthetic Pathways

The synthesis of this molecule is non-trivial due to the need for precise regiocontrol. The most robust route avoids direct nitration (which yields inseparable mixtures) and instead utilizes a Halogen-Metal Exchange/Formylation sequence followed by Deoxofluorination .

Primary Route: The Aldehyde-Fluorination Protocol

This route ensures 100% regiocontrol by establishing the carbon skeleton before introducing the fluorine atoms.

Step 1: Synthesis of 5-Bromo-2-nitrobenzaldehyde

-

Precursor: 2,4-Dibromo-1-nitrobenzene.[2]

-

Reagents: Phenyllithium (PhLi) or

-PrMgCl, followed by DMF. -

Mechanism: Selective Lithium-Halogen exchange occurs at the ortho-position (C2) relative to the nitro group due to the directing effect of the nitro oxygen (coordination to Li).

-

Protocol:

-

Cool a solution of 2,4-dibromo-1-nitrobenzene in dry THF to -100°C (or -78°C with strict control).

-

Add PhLi (1.05 eq) dropwise. The bromine ortho to the nitro group exchanges selectively.

-

Quench the lithiated species with anhydrous DMF (Dimethylformamide).

-

Acidic workup yields 5-bromo-2-nitrobenzaldehyde (CAS 20357-20-4).

-

Step 2: Deoxofluorination

-

Precursor: 5-Bromo-2-nitrobenzaldehyde.[3]

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Conditions: DCM,

, 12-24 h. -

Note: Deoxo-Fluor is thermally more stable than DAST and preferred for scale-up.

Figure 1: Regioselective synthesis via the aldehyde intermediate.

Reactivity Profile & Applications

The "Tri-Vector" Functionalization Strategy

This molecule allows medicinal chemists to modify three sites independently.

| Vector | Reaction Type | Application |

| Vector A ( | Pd-Catalyzed Coupling | Introduction of biaryl/heteroaryl systems via Suzuki-Miyaura or Buchwald-Hartwig amination. |

| Vector B ( | Reduction ( | Conversion to aniline. This aniline is a precursor for Indazoles (via diazotization/cyclization) or Quinolines . |

| Vector C ( | Bioisosteric Modulation | Acts as a lipophilic H-bond donor. Unlike |

Divergent Synthesis Workflow

The order of operations is critical. The nitro group is generally reduced after cross-coupling to prevent catalyst poisoning by the free amine, or protected if reduction is done first.

Figure 2: Divergent reactivity map showing key transformation pathways.

Safety & Handling Protocols

Hazard Identification

-

Energetic Instability: Nitro compounds can be explosive, especially when subjected to high heat or shock.

-

Fluorinating Agents: If synthesizing via Route 1, DAST and Deoxo-Fluor are corrosive and liberate HF (Hydrofluoric acid) upon contact with moisture. Glassware must be dry; use plastic/Teflon ware where appropriate.

-

Skin/Eye Irritant: The title compound is an alkylating agent and skin sensitizer.

Handling Procedures

-

Moisture Control: Store the compound under inert atmosphere (

or -

Waste Disposal: Fluorinated waste must be segregated. Do not mix with strong bases (exothermic decomposition).

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

References

-

Synthesis of 5-Bromo-2-nitrobenzaldehyde

- Source: Lulinski, S., & Serwatowski, J. (2003). "Regioselective Bromine/Lithium Exchange in 2,5-Dibromo-1-nitrobenzene." Journal of Organic Chemistry.

- Relevance: Establishes the synthesis of the critical aldehyde precursor via ortho-lithi

-

Difluoromethyl Bioisosterism

- Source: Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry.

- Relevance: Defines the physicochemical utility of the group in drug design.

-

Deoxofluorination Protocols

- Source: Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis.

- Relevance: Standard operating procedures for converting aldehydes to difluoromethyl groups.

-

Compound Registry

Sources

- 1. N/A,1,2-Bis(difluoromethoxy)-4-(difluoromethyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. 4-Bromo-2-(bromomethyl)-1-nitrobenzene | C7H5Br2NO2 | CID 21780864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. juliethahn.com [juliethahn.com]

- 6. youtube.com [youtube.com]

Advanced Safety & Handling Protocol: 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

Topic: 4-Bromo-2-(difluoromethyl)-1-nitrobenzene Safety & Handling Protocol Audience: Researchers, Medicinal Chemists, and HSE Officers in Drug Discovery. Format: Technical Whitepaper (Deep Dive).

Executive Summary: The "Unknown" High-Value Intermediate

In the realm of modern drug discovery, 4-Bromo-2-(difluoromethyl)-1-nitrobenzene (CAS: 1261849-54-0) represents a critical "scaffold" molecule. Its value lies in its trifunctional nature: the bromide allows for cross-coupling (Suzuki-Miyaura), the nitro group serves as a masked aniline for amide coupling, and the difluoromethyl (-CHF₂) moiety acts as a lipophilic hydrogen bond donor—a bioisostere often used to improve metabolic stability and membrane permeability.

However, this utility comes with a safety paradox. As a specialized R&D building block, it lacks the extensive toxicological datasets of commodity chemicals. This guide synthesizes available data with structural-activity relationship (SAR) analysis to establish a "Defense-in-Depth" safety protocol. We treat this compound not just as an irritant, but as a potent, potentially energetic nitro-aromatic requiring distinct containment strategies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Value / Description | Note |

| Chemical Name | 4-Bromo-2-(difluoromethyl)-1-nitrobenzene | |

| CAS Number | 1261849-54-0 | Distinct from fluoro- or trifluoro- analogs. |

| Molecular Formula | C₇H₄BrF₂NO₂ | |

| Molecular Weight | 252.01 g/mol | |

| Appearance | Pale yellow to brown solid/semi-solid | Low melting point expected (approx. 30-50°C based on analogs). |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | Poor water solubility; lipophilic nature enhances skin absorption. |

| Reactivity Class | Nitro-aromatic / Aryl Halide | Energetic Alert: Nitro groups on strained/substituted rings can decompose exothermically. |

Hazard Identification & Structural Alerts (SAR Analysis)

Since specific LD50 data is often proprietary or unavailable for this CAS, we apply the Precautionary Principle based on functional group analysis.

GHS Classification (Derived Conservative Model)

-

Acute Toxicity (Oral/Inhalation): Category 4 (Warning). Nitro-aromatics are historically implicated in methemoglobinemia (interference with oxygen transport in blood).

-

Skin/Eye Corrosion: Category 2 (Irritant). Benzylic halides and nitro-aromatics are potent mucous membrane irritants.

-

Specific Target Organ Toxicity (STOT): Category 3. Respiratory irritation is highly probable upon dust/aerosol generation.

The "Silent" Hazards

-

Enhanced Permeability: The -CHF₂ group increases lipophilicity (LogP) compared to the parent nitrobenzene. This facilitates faster dermal absorption, making "skin contact" a systemic hazard, not just a local burn hazard.

-

Thermal Instability: The ortho-substitution pattern (Nitro adjacent to Difluoromethyl) introduces steric strain. While not a primary explosive, thermal runaway is a risk during high-temperature cross-coupling reactions (>100°C) or distillation.

Visualizing the Hazard Landscape

The following diagram maps the chemical structure to specific safety risks, providing a "visual risk assessment" for the chemist.

Figure 1: Structural Alert Map linking functional groups to specific safety protocols.

"Defense-in-Depth" Handling Protocol

Engineering Controls (Primary Barrier)

-

Enclosure: All weighing and dissolution must occur within a Class II Biosafety Cabinet or a Fume Hood with a face velocity > 100 fpm.

-

Static Control: Use an antistatic gun or ionizer bar during weighing. Dry nitro-aromatic powders are prone to static buildup and dispersion.

Personal Protective Equipment (PPE)

-

Hands: Double-gloving strategy is mandatory.

-

Inner Layer: Nitrile (4 mil) – Tactile sensitivity.

-

Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) – Chemical permeation resistance.

-

Reasoning: The -CHF₂ group enhances permeation; standard latex is insufficient.

-

-

Respiratory: If working outside a hood (not recommended), a P100/OV (Organic Vapor) cartridge is required.

Reaction Setup: The "Thermal Watch"

When using this reagent in Suzuki or Buchwald couplings:

-

Solvent Selection: Avoid low-boiling ethers (e.g., diethyl ether) which can dry out and leave unstable peroxides/residues. Use 1,4-Dioxane or Toluene .

-

Temperature Limit: Do not exceed 110°C . If higher temperatures are required, use a blast shield.

-

Quenching: Never concentrate the reaction mixture to dryness if unreacted nitro-compound remains. Co-evaporate with silica or Celite for solid loading to mitigate thermal concentration gradients.

Emergency Response Protocols

Spill Response (Solid/Powder)

-

Do NOT sweep dry dust (aerosol risk).

-

Protocol:

-

Cover spill with wet paper towels (soaked in acetone/water) to dampen the powder.

-

Scoop the wet slurry into a wide-mouth hazardous waste jar.

-

Wipe surface with 10% NaOH (to degrade the alkyl halide functionality) followed by water.

-

Exposure First Aid

-

Skin Contact: Immediate wash with Polyethylene Glycol (PEG 400) or soap and water. Why PEG? It solubilizes lipophilic aromatics better than water alone.

-

Inhalation: Move to fresh air. Alert Medical: Mention "Potential Nitro-Aromatic Exposure" (check for blue lips/fingernails indicating cyanosis).

Workflow Logic: Safe Weighing & Transfer

This flowchart defines the mandatory steps for transferring the reagent from storage to reaction vessel.

Figure 2: Step-by-step containment workflow to minimize dust exposure.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2783362 (Analog: 4-Bromo-2-fluoro-1-nitrobenzene). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Nitrobenzene derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonised classification and labelling of aromatic nitro compounds. Retrieved from [Link]

A Technical Guide to the Solubility of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene in Organic Solvents

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene in common organic solvents. Recognizing the limited availability of direct solubility data for this specific compound, this whitepaper emphasizes predictive methodologies based on physicochemical properties and provides a detailed experimental protocol for laboratory determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the suitability of a compound for a wide range of applications, from reaction chemistry to formulation development. For a complex molecule like 4-Bromo-2-(difluoromethyl)-1-nitrobenzene, understanding its solubility profile is paramount for its effective use as a synthetic intermediate in the creation of novel pharmaceuticals and agrochemicals. An informed selection of solvents is crucial for optimizing reaction yields, controlling crystallization processes, and ensuring the homogeneity of formulations.

This guide will delve into the structural features of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene to predict its solubility and provide a robust experimental methodology for its empirical determination.

Physicochemical Characterization and Solubility Prediction

The molecular structure of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene dictates its interactions with various solvents. A detailed analysis of its functional groups allows for a qualitative prediction of its solubility based on the "like dissolves like" principle.

Key Structural Features:

-

Aromatic Benzene Ring: The core benzene structure is nonpolar and hydrophobic, suggesting solubility in nonpolar aromatic solvents.

-

Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity.

-

Difluoromethyl Group (-CF2H): This group is also strongly electron-withdrawing and polar due to the presence of two fluorine atoms.

Based on this combination of polar and nonpolar moieties, 4-Bromo-2-(difluoromethyl)-1-nitrobenzene is expected to exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited.

Predicted Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide) | High | The strong dipole moments of these solvents can effectively solvate the polar nitro and difluoromethyl groups. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | The hydroxyl groups of these solvents can interact with the polar functional groups of the solute, though the nonpolar backbone of the alcohol may have a lesser affinity for the aromatic ring. |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | While the aromatic ring of toluene may offer some favorable pi-pi stacking interactions, the highly polar groups of the solute will be poorly solvated by nonpolar solvents like hexane. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have a moderate polarity and can often dissolve a wide range of organic compounds. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, an experimental approach is necessary to determine the precise solubility of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene. The following protocol outlines the widely accepted isothermal shake-flask method.[1][2][3][4]

Objective: To determine the saturation solubility of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene in a selection of organic solvents at a controlled temperature.

Materials:

-

4-Bromo-2-(difluoromethyl)-1-nitrobenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene to a known volume of each selected solvent in a sealed vial. The goal is to have undissolved solid present.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours to allow the excess solid to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor.

-

Experimental Workflow Diagram:

Caption: Isothermal shake-flask method for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table of Experimentally Determined Solubilities (Hypothetical Data):

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) |

| Hexane | 0.1 | To be determined |

| Toluene | 2.4 | To be determined |

| Dichloromethane | 3.1 | To be determined |

| Acetone | 5.1 | To be determined |

| Acetonitrile | 5.8 | To be determined |

| Ethanol | 4.3 | To be determined |

| Methanol | 5.1 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined |

The obtained data can then be correlated with solvent properties, such as the polarity index, to build a predictive model for the solubility of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene in other solvent systems.

Safety Considerations

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently select appropriate solvents for their specific applications, thereby accelerating research and development timelines. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for further studies on this important chemical intermediate.

References

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. scribd.com [scribd.com]

- 8. 4-Bromo-2-(difluoromethoxy)-1-nitro-benzene CAS#: 1261849-33-5 [amp.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. 4-Bromo-1-fluoro-2-nitrobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. 4-Bromo-2-fluoro-1-nitrobenzene | 321-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

reagents for Buchwald-Hartwig amination of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

Executive Summary

This guide details the protocol for the Palladium-catalyzed amination of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene .[1] This substrate presents a classic "chemoselectivity paradox" in medicinal chemistry:

-

High Activation: The para-nitro and meta-difluoromethyl groups make the C–Br bond highly reactive toward oxidative addition.[1]

-

High Background Risk: These same groups activate the ring toward uncatalyzed Nucleophilic Aromatic Substitution (

), leading to poor regiocontrol and lower yields with weak nucleophiles.[1]

The Solution: Utilization of Fourth-Generation (G4) Palladacycles with bulky, electron-rich ligands (BrettPhos/RuPhos) combined with a weak carbonate base.[1] This system outcompetes the background

Substrate Analysis & Reactivity Mapping

To design the correct condition, one must understand the electronic landscape of the substrate.

-

Electrophile: 4-Bromo-2-(difluoromethyl)-1-nitrobenzene.[1]

-

Electronic Effects:

-

(C1): Strong

-

(C2): Lipophilic hydrogen bond donor.[1][2] Moderately electron-withdrawing.[1] The benzylic proton is acidic (

-

(C1): Strong

Mechanistic Pathway & Risks

The following diagram illustrates the competing pathways. Our goal is to maximize Path A (Pd-Catalysis) and suppress Path B (

Figure 1: Competing reaction pathways. Path A is favored by bulky ligands and weak bases.

Reagent Selection Strategy

The choice of reagents is dictated by the need to balance catalytic activity against functional group stability.

A. Catalyst & Ligand: The "G4" Advantage

We recommend BrettPhos Pd G4 for primary amines and RuPhos Pd G4 for secondary amines.[1]

-

Why G4 Precatalysts? They generate the active

species immediately upon mild heating, ensuring the catalytic cycle starts before the background -

Why BrettPhos? It is bulky and electron-rich.[1] The bulk prevents the nitro group from coordinating to the Pd center (catalyst poisoning) and accelerates reductive elimination, which is often the turnover-limiting step with electron-deficient arenes.

B. Base: The Critical Variable[1]

-

Avoid:

, -

Select: Cesium Carbonate (

) or Potassium Phosphate (-

Benefit: These weak, inorganic bases are strong enough to deprotonate the palladium-bound amine complex but too weak to affect the

or nitro groups.[1]

-

C. Solvent[1][4][5][6]

-

1,4-Dioxane or Toluene (anhydrous).[1]

-

Note: Dioxane is often preferred with

due to slightly better solubility profiles at

Detailed Experimental Protocol

Scale: 1.0 mmol (Representative) Substrate: 4-Bromo-2-(difluoromethyl)-1-nitrobenzene Coupling Partner: Morpholine (Secondary amine example) or Aniline (Primary amine example)[1]

Step-by-Step Methodology

-

Glassware Preparation:

-

Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum cap.

-

Cool under a stream of dry Nitrogen or Argon.[1]

-

-

Reagent Addition (Glovebox or Schlenk Line):

-

Solvent & Sparging:

-

Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

-

Critical Step: Sparge the mixture with Nitrogen/Argon for 5 minutes.[1] Oxygen inhibits the Pd catalyst and promotes oxidative decomposition of the amine.

-

-

Reaction:

-

Workup:

-

Purification:

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, follow this logic tree.

Data Summary: Common Issues & Fixes

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O2 leak.[1] | Increase catalyst to 5 mol%; Ensure rigorous sparging. |

| Dehalogenation (Ar-H) | Switch solvent to Toluene; Ensure amine is dry.[1] | |

| Regioisomers (SNAr) | Background reaction too fast. | Lower temp to 60°C; Increase catalyst loading to outcompete SNAr. |

| Complex Mixture/Tars | Base attacking | Switch to |

Troubleshooting Workflow

Figure 2: Decision tree for reaction optimization based on LCMS data.

References

-

Buchwald-Hartwig Amination of Nitroarenes

-

BrettPhos Pd G4 Precatalyst Utility

-

Difluoromethyl Group Stability

-

Base Selection in C-N Coupling

Sources

Application Note: Protocol for Handling and Synthetic Utilization of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

Executive Summary

Molecule: 4-Bromo-2-(difluoromethyl)-1-nitrobenzene CAS: 1261849-54-0 Class: Fluorinated Nitroaromatic Building Block[1][2]

This application note outlines the handling, safety, and synthetic protocols for 4-Bromo-2-(difluoromethyl)-1-nitrobenzene , a specialized intermediate used in the development of pharmaceuticals and agrochemicals. The molecule features a difluoromethyl (-CHF₂) group, often utilized as a lipophilic bioisostere for hydroxyl, thiol, or methyl groups ("Magic Methyl" effect), acting as a weak hydrogen bond donor while improving metabolic stability.

The presence of three distinct functional groups—Nitro (C1), Difluoromethyl (C2), and Bromo (C4) —requires a strictly ordered synthetic strategy to prevent chemoselectivity errors (e.g., hydrodehalogenation during reduction) or safety incidents (energetic decomposition).

Physicochemical & Safety Profile

Technical Specifications

| Property | Data / Observation |

| CAS Number | 1261849-54-0 |

| Molecular Formula | C₇H₄BrF₂NO₂ |

| Molecular Weight | 252.01 g/mol |

| Appearance | Pale yellow to yellow crystalline solid (Typical of nitroaromatics) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |

| Lability | Nitro Group: Energetic/Thermal sensitivity.[3][4][5] C-Br: Susceptible to Pd-catalyzed insertion. -CHF₂: Generally stable, but benzylic position can be sensitive to strong bases (e.g., t-BuLi). |

Critical Hazards & Handling

-

Energetic Potential: As a nitroaromatic, the compound possesses a high energy of decomposition. While mono-nitro compounds are generally stable, they should never be subjected to temperatures >150°C or distilled to dryness without prior Differential Scanning Calorimetry (DSC) validation.

-

Health: Potential skin/eye irritant and sensitizer.[6][7] Assume potential mutagenicity common to nitroarenes.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[8][9]

Synthetic Application Notes

Strategy: Chemoselective Cross-Coupling (Suzuki-Miyaura)

The nitro group at C1 acts as a strong electron-withdrawing group (EWG), significantly activating the C4-Bromine bond for oxidative addition by Palladium (0). This makes the substrate highly reactive in Suzuki-Miyaura couplings.

Protocol: C-C Bond Formation

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (Avoid Pd/C).

-

Base: K₂CO₃ or Cs₂CO₃ (Use mild carbonate bases; avoid strong alkoxides like NaOtBu which may induce elimination of HF from the benzylic -CHF₂ group).

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

-

Temperature: 80–90°C.[2]

Step-by-Step:

-

Charge reaction vessel with 4-Bromo-2-(difluoromethyl)-1-nitrobenzene (1.0 eq), Boronic Acid (1.1 eq), and Base (2.0 eq).

-

Degas solvent stream for 15 mins (Critical: Nitroarenes can act as radical oxidants, poisoning catalysts if O₂ is present).

-

Add Pd catalyst (0.03 – 0.05 eq) under Argon flow.

-

Heat to 85°C. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with brine. The product retains the Nitro and CHF₂ groups.

Strategy: Selective Nitro Reduction

The Challenge: Standard catalytic hydrogenation (H₂ + Pd/C) poses a severe risk of hydrodehalogenation (cleaving the C-Br bond) before the nitro group is fully reduced. The Solution: Use a chemoselective metal-mediated reduction (Bechamp conditions) to yield the aniline while preserving the bromine and difluoromethyl groups.

Protocol: Fe/NH₄Cl Reduction

-

Reagents: Iron Powder (325 mesh, 5.0 eq), Ammonium Chloride (5.0 eq).

-

Solvent: Ethanol/Water (3:1) or THF/Water.

-

Temperature: 60–70°C.

Step-by-Step:

-

Dissolve 4-Bromo-2-(difluoromethyl)-1-nitrobenzene in EtOH/Water.

-

Add NH₄Cl and stir to dissolve.

-

Add Iron powder in one portion.

-

Heat to 70°C for 1–2 hours.

-

Observation: Reaction will turn from yellow suspension to rusty-brown sludge (Iron oxides).

-

-

Filtration (Critical): Filter hot through a Celite pad. Wash cake copiously with EtOAc.

-

Validation: LCMS should show a mass shift of M - 30 (Loss of O₂, gain of H₂: -32 + 2 = -30).

-

Starting Mass: ~251/253 (Br pattern).

-

Product Mass: ~221/223 (Aniline).

-

Visualized Workflows

Decision Tree: Synthetic Pathway Selection

This diagram guides the researcher on reaction ordering to prevent functional group incompatibility.

Caption: Strategic decision tree for retaining the -CHF₂ and -Br motifs during functionalization.

Mechanism: Chemoselective Reduction (Fe/NH₄Cl)

Visualizing the electron transfer pathway that spares the C-Br bond.

Caption: Mechanism of Fe-mediated reduction, highlighting the avoidance of the Pd-catalyzed debromination pathway.

Analytical Validation Parameters

| Technique | Expected Signal | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | -CHF₂ Signal: Triplet (or dd) at δ 6.5–7.5 ppm ( | Confirms integrity of the difluoromethyl group (loss of signal = hydrolysis/elimination). |

| ¹⁹F NMR | Doublet at approx. -110 to -125 ppm. | Clean doublet confirms no defluorination. |

| LCMS (ESI+) | Start: No ionization or weak [M+H]. Product (Aniline): Strong [M+H] at ~222/224. | Mass shift of -30 amu confirms reduction of NO₂ to NH₂. |

| TLC | Nitro compounds stain UV active (often yellow). Anilines stain with Ninhydrin (Red/Pink). | Visual confirmation of conversion. |

References

-

Accela Chem . (n.d.). Product Data: 4-Bromo-2-(difluoromethyl)-1-nitrobenzene (CAS 1261849-54-0).[1] Retrieved from

-

Hu, J., et al. (2021).[10] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. (Discusses stability and H-bond donor properties of Ar-CHF₂).

-

BenchChem . (2025). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol. (General protocol for Nitro reduction in presence of Bromine). Retrieved from

-

Common Organic Chemistry . (n.d.). Nitro Reduction: Iron (Fe).[11] (Standard operating procedure for Fe/NH4Cl reduction). Retrieved from

-

Fisher Scientific . (2025).[6] Safety Data Sheet: Nitroaromatic Compounds. (General safety handling for nitro-containing building blocks). Retrieved from

Sources

- 1. N/A,1,2-Bis(difluoromethoxy)-4-(difluoromethyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4-Bromo-2-fluoro-1-nitrobenzene | 321-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. PubChemLite - 2-amino-4-bromo-3,5-difluorobenzoic acid (C7H4BrF2NO2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 1404337-62-7 (C7H4BrF2NO2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 1260640-04-7 (C7H4BrF2NO2) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. studylib.net [studylib.net]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

preparation of benzimidazoles from 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

Leveraging 4-Bromo-2-(difluoromethyl)-1-nitrobenzene as a Core Scaffold

Abstract

This Application Note details the strategic conversion of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene into functionalized benzimidazole scaffolds. The difluoromethyl (

Part 1: Retrosynthetic Analysis & Strategy

The synthesis challenges the chemist to introduce a second nitrogen atom onto the benzene ring to form the imidazole core. As the starting material lacks a leaving group ortho to the nitro moiety, a Nitration-Reduction-Cyclization strategy is employed.

Key Structural Considerations:

-

Regiochemistry: The amino group in the intermediate aniline directs electrophilic aromatic substitution (nitration) to the ortho and para positions. With the para position blocked by Bromine and one ortho position blocked by

, nitration is forced to the remaining ortho position (C6), ensuring high regioselectivity. -

Chemoselectivity: The presence of the bromine atom requires non-dehalogenating reduction conditions (avoiding standard Pd/C hydrogenation).

-

Stability: The difluoromethyl group is generally stable but can be sensitive to extremely strong bases which might trigger

Pathway Visualization

Figure 1: Step-wise synthetic logic from nitrobenzene precursor to benzimidazole core.

Part 2: Detailed Experimental Protocols

Step 1: Chemoselective Reduction to Aniline

Objective: Reduce the nitro group without debrominating the aromatic ring.

Avoid: Catalytic hydrogenation (

Materials:

-

4-Bromo-2-(difluoromethyl)-1-nitrobenzene (1.0 eq)

-

Iron powder (5.0 eq, 325 mesh)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (4:1 v/v)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the starting nitrobenzene in Ethanol/Water.

-

Activation: Add

and Iron powder to the solution. -

Reflux: Heat the mixture to vigorous reflux (

) with mechanical stirring. The reaction typically completes in 2–4 hours (monitor by TLC/LC-MS). -

Work-up: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with ethyl acetate.

-

Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and saturated

. Dry organic layer over

Step 2: Regioselective Nitration

Objective: Introduce the second nitrogen atom at the C6 position (ortho to the amine).

Materials:

-

4-Bromo-2-(difluoromethyl)aniline (1.0 eq)

-

Concentrated Sulfuric Acid (

) -

Potassium Nitrate (

) (1.05 eq) or Fuming

Protocol:

-

Protection (Optional but Recommended): If direct nitration yields tars, protect the amine as an acetamide (

, Pyridine) prior to nitration. However, the -

Solubilization: Dissolve the aniline in concentrated

at -

Addition: Slowly add

(dissolved in minimal-

Mechanism:[3] The ammonium salt (

) is meta-directing, but in strongly acidic media, a small equilibrium concentration of free amine directs ortho/para. Given the blocking groups, the position ortho to the amine (and meta to the

-

-

Quench: Pour the reaction mixture onto crushed ice/water.

-

Neutralization: Carefully neutralize with

or -

Purification: Filter the yellow precipitate. Recrystallize from Ethanol if necessary.

-

Product:4-Bromo-2-(difluoromethyl)-6-nitroaniline .

-

Step 3: Reduction to 1,2-Diamine

Objective: Convert the nitroaniline to the phenylenediamine precursor.

Protocol:

-

Repeat the Iron/Ammonium Chloride reduction method from Step 1.

-

Alternative: Use Sodium Dithionite (

) in THF/Water. -

Note: The resulting 5-Bromo-3-(difluoromethyl)benzene-1,2-diamine is oxidation-sensitive. Use immediately in Step 4 or store under Argon at

.

Step 4: Cyclization to Benzimidazole

Objective: Form the imidazole ring.[4] Two common methods depending on the desired substituent at C2.

Method A: Condensation with Aldehydes (Oxidative Cyclization)

-

Reagents: Diamine (1.0 eq), Aryl/Alkyl Aldehyde (1.1 eq), Sodium Metabisulfite (

) (1.5 eq) or Air. -

Solvent: DMF or Ethanol/Water.

-

Procedure:

-

Mix diamine and aldehyde in solvent.

-

Heat to

for 4 hours. -

If cyclization is slow, add

as an oxidant to drive the formation of the imidazole from the intermediate imine (Schiff base). -

Result: 2-Substituted-6-bromo-4-(difluoromethyl)-1H-benzimidazole.

-

Method B: Condensation with Carboxylic Acids (Phillips Condensation)

-

Reagents: Diamine (1.0 eq), Carboxylic Acid (1.1 eq).

-

Conditions: 4N HCl reflux (mild) or Polyphosphoric Acid (PPA) at

(harsh). -

Note: Avoid PPA if the R-group is sensitive to dehydration.

Part 3: Functionalization & Data Summary

Quantitative Data Summary

| Step | Transformation | Key Reagents | Critical Parameter | Typical Yield |

| 1 | Nitro | Fe / | Avoid Pd/C (de-bromination) | 90-95% |

| 2 | Nitration | Temp < | 75-85% | |

| 3 | Nitro | Fe / AcOH | Inert Atmosphere (Oxidation risk) | 80-90% |

| 4 | Cyclization | R-CHO / | Oxidant required for aldehydes | 70-85% |

Downstream Functionalization (The "Bromine Handle")

The 6-bromo position is sterically accessible and electronically activated for cross-coupling, allowing the synthesis of complex libraries.

Figure 2: Divergent synthesis capabilities using the bromine handle.

References

-

Benzimidazole Synthesis Overview

-

Difluoromethylation & Fluorine Effects

-

Hu, J., Zhang, W., & Ni, C. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. Link

-

-

Regioselective Nitration Protocols

-

Peng, X., et al. (2014). Regioselective Nitration of Inactive 4,4'-Dibromobiphenyl. Journal of the Korean Chemical Society, 58(1), 89-93. Link

-

- Chemoselective Reduction (Fe/NH4Cl)

-

Benzimidazole in Drug Discovery

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

-

Sources

purification methods for 4-Bromo-2-(difluoromethyl)-1-nitrobenzene intermediates

Technical Support Center: Purification of 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

Welcome to the Technical Support Hub. Current Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purification Protocols

Executive Summary

The intermediate 4-Bromo-2-(difluoromethyl)-1-nitrobenzene is a critical scaffold in the synthesis of agrochemicals and kinase inhibitors. Its purification presents a unique "triad of difficulty":

-

Lipophilicity: The difluoromethyl (

) group significantly increases solubility in non-polar solvents, complicating standard crystallization. -

Thermal Instability: The nitro group poses safety risks during high-temperature distillation.

-

Regioisomerism: If synthesized via nitration, separation from the 4-bromo-2-nitro isomer is challenging due to similar polarity.

This guide provides autonomous, issue-resolution workflows for these specific challenges.

Module 1: Crystallization Troubleshooting

Issue: “My product is oiling out (forming a second liquid phase) instead of crystallizing upon cooling.”

Technical Diagnosis:

The

Protocol: The "Dual-Ramp" Seeding Method Do not rely on spontaneous nucleation. You must force an ordered lattice formation.

| Parameter | Specification | Rationale |

| Primary Solvent | Isopropyl Alcohol (IPA) or Ethanol | Solubilizes the nitroaromatic; moderate polarity prevents early oiling. |

| Anti-Solvent | Water (buffered to pH 7) | High dielectric constant forces the lipophilic |

| Temperature | 50°C | Slow cooling prevents "crashing out" as amorphous oil. |

| Seeding | 0.5 wt% pure crystal | Critical: Added at the "cloud point" (approx. 35-40°C). |

Step-by-Step Workflow:

-

Dissolve crude oil in minimal warm IPA (50°C).

-

Add water dropwise until a faint, persistent turbidity appears (the Cloud Point).

-

Add Seed Crystals immediately.

-

Hold temperature at 35°C for 30 minutes to allow seed surface growth (Ostwald ripening).

-

Cool to 0°C at a rate of 5°C/hour.

Expert Insight: If you lack seed crystals, scratch the glass interface vigorously with a glass rod at the cloud point. The friction energy can induce nucleation.

Module 2: Chemical Scavenging (The DAST Route)

Issue: “I synthesized the target via DAST fluorination of 5-bromo-2-nitrobenzaldehyde, but I cannot remove the unreacted aldehyde.”

Technical Diagnosis:

The fluorination of benzaldehydes using DAST (Diethylaminosulfur trifluoride) rarely goes to 100% conversion. The starting aldehyde and the product (

Protocol: Bisulfite Adduct Formation

Leverage the chemical reactivity of the aldehyde carbonyl group, which the

Workflow Diagram (Graphviz):

Caption: Chemoselective purification workflow removing aldehyde impurities via water-soluble bisulfite adducts.

Detailed Steps:

-

Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

-

Add 3 equivalents of saturated aqueous Sodium Bisulfite (

). -

Stir vigorously for 3 hours. The aldehyde converts to the hydrophilic

-hydroxy sulfonate. -

Separate phases. The target

compound remains in the EtOAc. -

Wash the organic layer with saturated Sodium Bicarbonate (

) to remove acidic residues.

Module 3: Chromatographic Separation of Regioisomers

Issue: “I have a mixture of 4-bromo-2-(difluoromethyl)-1-nitrobenzene and its isomers (e.g., 6-bromo isomer). Standard C18 HPLC is not resolving them.”

Technical Diagnosis: Positional isomers of halogenated nitrobenzenes possess very similar dipole moments. Standard C18 (hydrophobic interaction) columns often fail to discriminate between the ortho and para placement of the difluoromethyl group relative to the nitro group.

Protocol:

Recommended Method Parameters:

| Component | Recommendation | Mechanism |

| Stationary Phase | Phenyl-Hexyl or PFP (Pentafluorophenyl) | Engages in |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of any phenolic impurities. |

| Mobile Phase B | Methanol (MeOH) | MeOH promotes stronger |

| Gradient | 60% B to 80% B (Isocratic hold often best) | Shallow gradients maximize resolution for isomers. |

| Detection | UV @ 254 nm | Nitroaromatics absorb strongly here.[1] |

Why this works: The electron-withdrawing nitro and

groups alter the electron density of the benzene ring. Phenyl-based columns interact differentially with these electron-poor rings depending on the exact steric position of the substituents, offering superior selectivity over C18 [1][4].

Module 4: Decision Matrix

Use this logic flow to determine the correct purification route for your specific batch scale and purity requirement.

Caption: Strategic decision tree for selecting the optimal purification methodology based on impurity profile and scale.

Frequently Asked Questions (FAQs)

Q1: Why is the melting point of my purified product lower than the literature value for the carboxylic acid analog?

A: The difluoromethyl group (

Q2: Is it safe to distill this intermediate? A: Exercise Extreme Caution. Nitrobenzenes are energetic. While the bromine atom adds molecular weight (dampening volatility), the combination of a nitro group and a fluorinated side chain can be sensitive to thermal shock.

-

Recommendation: Avoid distillation if possible. If necessary, use a wiped-film evaporator (WFE) under high vacuum to minimize residence time and thermal stress. Never distill to dryness [12].

Q3: I used DAST and my glassware is etched. Did I contaminate my product?

A: Etched glassware indicates the formation of Hydrofluoric Acid (HF) as a byproduct of DAST hydrolysis. While this damages glass, the HF is water-soluble. A standard aqueous workup with Sodium Bicarbonate (

References

-

BenchChem Technical Support. (2025).[2] Separation of Isopropyl-methoxy-nitrobenzene Isomers. Retrieved from

-

Middleton, W. J., & Bingham, E. M. (1977).[3] 4-Nitrobenzyl Fluoride.[3] Organic Syntheses, 57, 72. (Describes DAST fluorination of nitro-benzyl alcohols/aldehydes). Retrieved from

-

Enamine. (2021). Diethylaminosulfur trifluoride (DAST) in Organic Synthesis. Retrieved from

-

Baxendale, I. R., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett. Retrieved from

-

Organic Syntheses. (1921-2026).[4] m-Bromonitrobenzene Purification. Retrieved from

Sources

Technical Support Center: Navigating the Reactivity of the Difluoromethyl Group in Basic Media

The difluoromethyl (CF2H) group has become a cornerstone in modern medicinal chemistry, valued for its ability to act as a bioisostere of hydroxyl, thiol, and amine functionalities, thereby enhancing metabolic stability and binding affinity.[1][2][3] However, the very electronic properties that make the CF2H group so attractive—its polarized C-H bond and strong electron-withdrawing nature—also present a significant challenge: its potential instability under basic reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the reactivity of the difluoromethyl group in the presence of bases.

Frequently Asked Questions (FAQs)

Q1: My reaction with a CF2H-containing compound is failing under basic conditions. What's the most likely cause?

The primary culprit is often the unintended deprotonation of the CF2H group itself. The two fluorine atoms are powerful electron-withdrawing groups, which significantly increases the acidity of the C-H bond compared to a non-fluorinated analogue.[4] While still a weak acid, this proton can be abstracted by a sufficiently strong base. The resulting difluoromethyl anion (R-CF2⁻) is often unstable and can lead to decomposition pathways, most commonly through α-fluoride elimination to form a highly reactive difluorocarbene intermediate (:CF2).[5] This can then lead to a cascade of undesired side reactions, consuming your starting material and complicating your product mixture.

Q2: How do I choose an appropriate base for a reaction involving a molecule with a CF2H group?

The selection of the base is critical and depends on the pKa of the most acidic proton you intend to deprotonate in your substrate, versus the pKa of the CF2H proton. A general rule of thumb is to use a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the proton you wish to remove, but ideally lower than the pKa of the CF2H proton.

A practical approach is to screen a range of bases, starting with milder options. Inorganic carbonates like K2CO3 or Cs2CO3 are often a good starting point for reactions that require a non-nucleophilic base.[5] If a stronger base is needed, consider alkoxides like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), but be aware of their increased potential to deprotonate the CF2H group. Very strong bases like organolithiums (e.g., n-BuLi) or lithium amides (e.g., LDA) are highly likely to deprotonate the CF2H group and should be used with extreme caution, if at all.[9]

Table 1: pKa Values of Common Bases in Organic Synthesis

| Base | Conjugate Acid | pKa in DMSO | pKa in H2O |

| Triethylamine (Et3N) | Et3NH+ | 9.0 | 10.75 |

| Pyridine | Pyridinium | 3.4 | 5.25 |

| Potassium Carbonate (K2CO3) | Bicarbonate (HCO3-) | 10.3 (approx.) | 10.33 |

| Sodium tert-butoxide (NaOtBu) | tert-butanol | 32.2 | ~19 |

| Lithium diisopropylamide (LDA) | Diisopropylamine | 35.7 | ~36 |

| Sodium Hydride (NaH) | H2 | 42 | 35 |

Data compiled from various sources.

Q3: What are the common decomposition pathways for the CF2H group under basic conditions?

The most prevalent decomposition pathway begins with deprotonation to form a difluoromethyl anion. This anion can then undergo α-fluoride elimination to generate difluorocarbene (:CF2). The fate of the difluorocarbene is then dependent on the other species present in the reaction mixture. It can be trapped by nucleophiles such as phenoxides, thiolates, or amines, leading to O-, S-, or N-difluoromethylation, respectively.[10][11] In the absence of a suitable trapping agent, it can dimerize to form tetrafluoroethylene. This decomposition cascade is a common source of low yields and complex reaction mixtures.

Figure 1: Primary decomposition pathway of the CF2H group under basic conditions.

Troubleshooting Guide for Reactions with Difluoromethyl-Containing Compounds

Issue 1: Low or No Yield of the Desired Product

This is the most common problem and can stem from several factors related to the stability of the CF2H group.

Potential Causes & Troubleshooting Steps:

-

Inappropriate Base Selection:

-

Base too weak: The intended reaction is not occurring.

-

Solution: Incrementally increase the strength of the base. For example, if K2CO3 is ineffective, try a stronger base like NaOtBu. Monitor the reaction carefully for signs of decomposition.

-

-

Base too strong: The CF2H group is being deprotonated, leading to decomposition of the starting material.

-

Solution: Switch to a weaker base. If a strong base is required for the desired transformation, consider running the reaction at a lower temperature to disfavor the deprotonation of the CF2H group.

-

-

-

Reaction Temperature is Too High:

-

Deprotonation of the CF2H group is often more favorable at higher temperatures.

-

Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Cryogenic conditions (-78 °C) can sometimes completely suppress the decomposition pathway.

-

-

-

Solvent Effects:

-

The choice of solvent can influence the effective basicity of the base and the stability of any charged intermediates.

-

Solution: Screen different solvents. Aprotic polar solvents like DMF or NMP can stabilize charged intermediates, but may also promote undesired side reactions.[12] Less polar solvents like THF might be a better choice in some cases.

-

-

Figure 2: Decision tree for troubleshooting low-yield reactions.

Issue 2: Formation of Multiple Products and Byproducts

The formation of a complex mixture of products is a strong indicator that the CF2H group is not stable under your reaction conditions and is likely forming difluorocarbene.

Troubleshooting Steps:

-

Analyze the Byproducts: If possible, isolate and characterize the major byproducts. The presence of O-, N-, or S-difluoromethylated species corresponding to your solvent or other nucleophiles in the reaction mixture is a tell-tale sign of difluorocarbene formation.

-

Add a Scavenger: In a small-scale test reaction, add a known difluorocarbene scavenger, such as an electron-rich olefin. If you observe the formation of a gem-difluorocyclopropane, this confirms the presence of difluorocarbene.

-

Re-evaluate the Base and Temperature: As with low-yield issues, the primary solution is to use a weaker base and/or lower the reaction temperature.

-

Protecting Group Strategy: If the CF2H group is part of a sensitive heterocyclic system, consider if a protecting group on the heterocycle could increase its stability.[13]

Experimental Protocol: A Case Study in O-Difluoromethylation

This protocol describes the O-difluoromethylation of a phenol using a difluorocarbene precursor under basic conditions, a common reaction where the stability of the generated difluoromethyl ether product can be a concern with excess or overly strong base.

Reaction: O-Difluoromethylation of 4-hydroxybenzaldehyde

Figure 3: Workflow for O-difluoromethylation of 4-hydroxybenzaldehyde.

Materials:

-

4-hydroxybenzaldehyde

-

Potassium carbonate (K2CO3), finely ground

-

Diethyl bromodifluoromethylphosphonate

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the 4-hydroxybenzaldehyde.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diethyl bromodifluoromethylphosphonate (1.2 eq) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting this Protocol:

-

Low Yield: If the yield is low and starting material remains, the base may not be strong enough or the reaction may require gentle heating (e.g., 40-50 °C). However, be cautious as heating can also promote decomposition. If decomposition is observed, switch to a milder base like Cs2CO3 or run the reaction at a lower temperature for a longer period.

-

Byproduct Formation: If byproducts are observed, it could be due to the decomposition of the product under the basic conditions. Reduce the amount of base to 1.5 equivalents or switch to a weaker base. Ensure the reaction is properly quenched once the starting material is consumed to minimize product degradation.

By understanding the underlying chemistry of the difluoromethyl group and carefully selecting reaction conditions, researchers can successfully employ this valuable moiety in the synthesis of novel compounds for drug discovery and development.

References

- Hu, J. Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis 2014, 46, 842–863.

- Zafrani, Y.; et al. Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor.

- Xiao, J. C.; et al. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.

- Ni, C.; Hu, J. Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis 2014, 46(07), 842-863.

- Xiao, J. C. Difluorocarbene generated by decarboxylation.

- Lin, A.; et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry 2019, 11(11), 1257-1273.